Barium hydroxide hydrate

Descripción general

Descripción

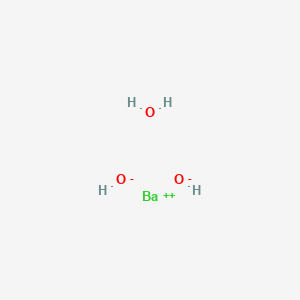

Barium hydroxide hydrate is a chemical compound with the formula Ba(OH)₂·xH₂O, where x represents the number of water molecules associated with each barium hydroxide unit. The most common form is the octahydrate, Ba(OH)₂·8H₂O. This compound appears as a white solid and is sparingly soluble in water. It is known for its use as a weak alkali in volumetric analysis and various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium hydroxide hydrate can be synthesized through several methods:

Dissolution of Barium Oxide in Water: Barium oxide (BaO) reacts with water to form barium hydroxide, which crystallizes as the octahydrate: [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 \cdot 8\text{H}_2\text{O} ]

Reaction of Barium Sulfide with Water: Barium sulfide (BaS) reacts with water to produce barium hydroxide and hydrogen sulfide: [ \text{BaS} + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + \text{H}_2\text{S} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving barium oxide in water. The resulting solution is then allowed to crystallize, forming the octahydrate. This process can be controlled to produce the monohydrate by heating the octahydrate in air .

Types of Reactions:

Neutralization Reactions: this compound reacts with acids to form barium salts and water. For example, with nitric acid: [ 2\text{HNO}_3 + \text{Ba(OH)}_2 \rightarrow \text{Ba(NO}_3\text{)}_2 + 2\text{H}_2\text{O} ]

Decomposition: When heated to 800°C, barium hydroxide decomposes to barium oxide and water: [ \text{Ba(OH)}_2 \rightarrow \text{BaO} + \text{H}_2\text{O} ]

Reaction with Carbon Dioxide: Barium hydroxide reacts with carbon dioxide to form barium carbonate: [ \text{Ba(OH)}_2 + \text{CO}_2 \rightarrow \text{BaCO}_3 + \text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Common acids like hydrochloric acid, sulfuric acid, and nitric acid are used in neutralization reactions.

Heat: Decomposition reactions require high temperatures, typically around 800°C.

Carbon Dioxide: Reaction with carbon dioxide occurs under standard atmospheric conditions .

Aplicaciones Científicas De Investigación

Industrial Applications

Chemical Manufacturing

- Production of Barium Salts : Barium hydroxide is used to produce various barium salts, which are essential in industries such as ceramics, glass, and pigments.

- Sugar Refining : In the sugar industry, it helps remove impurities during the refining process, ensuring higher purity levels in sugar products .

Petroleum Industry

- Barium hydroxide is employed for the removal of sulfides and mercaptans from natural gas and liquid hydrocarbons, enhancing the quality of petroleum products .

Electrochemical Cells

- It serves as an electrolyte in certain types of electrochemical cells, facilitating efficient energy conversion processes .

Laboratory Applications

Analytical Chemistry

- Barium hydroxide is extensively used in analytical chemistry for titration processes, particularly for weak acids. Its clear aqueous solution allows accurate titration without the interference of carbonate ions .

Organic Synthesis

- It acts as a strong base in organic synthesis reactions, including:

Environmental Applications

Carbon Dioxide Capture

- Barium hydroxide hydrate has been studied for its potential in capturing carbon dioxide from dilute gas streams. This application is critical for mitigating greenhouse gas emissions and addressing climate change challenges .

Case Study 1: Barium Hydroxide in Sugar Refining

A study conducted on the use of barium hydroxide in sugar refining demonstrated that its application significantly reduced impurities in raw sugar. The results indicated an increase in the final product's purity from 85% to over 98%, showcasing its effectiveness as a refining agent.

Case Study 2: Environmental Impact

Research on the carbon dioxide-barium hydroxide hydrate reaction revealed that this method could effectively treat emissions from industrial processes. The study highlighted a reduction in CO2 concentrations by up to 90% under optimal conditions, illustrating its potential as a sustainable solution for carbon capture.

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Chemical Manufacturing | Production of barium salts | Essential for ceramics and glass industries |

| Petroleum Industry | Removal of sulfides and mercaptans | Enhances product quality |

| Analytical Chemistry | Titration of weak acids | Accurate measurements without carbonate interference |

| Organic Synthesis | Hydrolysis and decarboxylation reactions | Facilitates diverse chemical transformations |

| Environmental Science | Carbon dioxide capture | Significant reduction of greenhouse gas emissions |

Mecanismo De Acción

When dissolved in water, barium hydroxide hydrate undergoes an exothermic reaction, releasing heat and forming barium ions (Ba²⁺) and hydroxide ions (OH⁻). This increases the pH of the solution, making it a strong base. The hydroxide ions can neutralize acids, forming water and the corresponding barium salts .

Comparación Con Compuestos Similares

Calcium Hydroxide (Ca(OH)₂):

Magnesium Hydroxide (Mg(OH)₂):

Strontium Hydroxide (Sr(OH)₂): Used in the refining of beet sugar and as a stabilizer in plastic production.

Uniqueness of Barium Hydroxide Hydrate: this compound is unique due to its high solubility in water compared to other alkaline earth metal hydroxides. This property makes it particularly useful in analytical chemistry for titrations and in industrial applications where precise pH control is required .

Actividad Biológica

Barium hydroxide hydrate, with the chemical formula Ba(OH)₂·8H₂O, is a strong base that exhibits various biological activities and toxicological effects. This compound is primarily recognized for its applications in laboratory settings and industrial processes, but its biological implications, particularly its toxicity and potential therapeutic uses, warrant detailed exploration.

Barium hydroxide is a white crystalline solid that is highly soluble in water. It dissociates in aqueous solutions to release barium ions (Ba²⁺) and hydroxide ions (OH⁻), leading to a strongly alkaline environment. The compound can be synthesized by dissolving barium oxide (BaO) in water, resulting in the formation of the hydrate:

Toxicological Profile

This compound is classified as toxic, particularly affecting the cardiovascular and nervous systems. Key toxicological findings include:

- Acute Toxicity : The oral LD50 for barium hydroxide is approximately 308 mg/kg, indicating significant toxicity upon ingestion .

- Cardiotoxic Effects : Barium ions can cause cardiac arrhythmias and circulatory collapse due to their interference with calcium ion channels, leading to muscle paralysis .

- Respiratory Effects : Inhalation of barium dust can irritate the respiratory tract and may lead to conditions such as baritosis, a benign pneumoconiosis .

Biological Activity

Despite its toxicity, barium hydroxide has been studied for various biological applications:

1. Role in Biochemical Reactions

Barium hydroxide serves as a reagent in organic synthesis, facilitating reactions such as hydrolysis of esters and aldol condensations. Its strong basicity makes it suitable for deprotonating weak acids .

2. Potential Therapeutic Uses

Research has explored the application of barium compounds in treating certain medical conditions, although safety concerns limit their use. For instance, barium sulfate is commonly used as a radiocontrast agent in medical imaging due to its low solubility and ability to delineate internal structures .

Case Studies

Several studies have investigated the biological implications of barium hydroxide:

- Study on Cardiac Function : A study highlighted that exposure to barium hydroxide led to significant alterations in cardiac function in animal models, emphasizing the need for caution when handling this compound .

- Environmental Impact Assessment : Research assessing the environmental impact of barium compounds indicated that leaching from industrial sites could pose risks to aquatic life due to bioaccumulation effects .

Summary Table of Biological Effects

| Biological Activity | Description |

|---|---|

| Toxicity | High toxicity affecting cardiovascular and nervous systems; LD50 = 308 mg/kg |

| Cardiac Effects | Can cause arrhythmias and muscle paralysis |

| Respiratory Impact | Irritation of respiratory tract; potential for baritosis |

| Biochemical Role | Used as a reagent in organic synthesis |

| Therapeutic Potential | Explored for use in medical imaging (barium sulfate) |

Propiedades

IUPAC Name |

barium(2+);dihydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQTUHKAQKWLIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944973 | |

| Record name | Barium hydroxide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22326-55-2, 12230-71-6, 40226-30-0 | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide, octahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12230-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40226-30-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27GID97XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the water content in barium hydroxide hydrate influence the characteristics of the synthesized barium titanate nanoparticles?

A2: The amount of water present during the synthesis of barium titanate using this compound directly affects the size of the resulting nanoparticles. [] The water, even in small amounts like that present in barium hydroxide monohydrate, is sufficient to hydrolyze the titanium precursor (titanium (IV) isopropoxide in this case). [] As the water concentration increases, the particle size of the resulting BaTiO3 decreases, indicating a direct correlation between these two factors. This control over particle size is crucial because it can impact the material's properties and potential applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.